Ethyl 3-(4-iodophenyl)propanoate
Description
Ethyl 3-(4-iodophenyl)propanoate is an ester derivative featuring a propanoate backbone substituted with a 4-iodophenyl group. The iodine atom at the para position introduces steric bulk and electronic effects, which may influence reactivity, crystallinity, and biological interactions. For instance, halogenated aromatic compounds are frequently utilized in drug synthesis due to their ability to participate in halogen bonding and modulate pharmacokinetic properties .
Properties
Molecular Formula |
C11H13IO2 |
|---|---|
Molecular Weight |
304.12 g/mol |
IUPAC Name |
ethyl 3-(4-iodophenyl)propanoate |
InChI |
InChI=1S/C11H13IO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 |
InChI Key |
DFCMAJHJFMODLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-iodophenyl)propanoate typically involves the esterification of 3-(4-iodophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the ester is extracted and purified by distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodophenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the phenyl ring can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Substitution: Products include 3-(4-substituted phenyl)propanoates.
Reduction: The major product is 3-(4-iodophenyl)propanol.
Oxidation: The major product is 3-(4-iodophenyl)propanoic acid.
Scientific Research Applications
Ethyl 3-(4-iodophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for radiolabeled compounds in imaging studies.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(4-iodophenyl)propanoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The iodine atom in the phenyl ring can also participate in halogen bonding, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of Ethyl 3-(4-iodophenyl)propanoate, highlighting differences in substituents, properties, and applications:
*Calculated based on analogous structures.
Structural and Functional Differences
- Halogen vs. Alkyl/Methoxy Groups: The iodine atom in this compound confers greater molecular weight and polarizability compared to methyl or methoxy substituents (e.g., Ethyl 3-(4-methoxyphenyl)propanoate).
- Ester Alkyl Chain: The ethyl ester group offers moderate lipophilicity, balancing solubility and membrane permeability. In contrast, methyl esters (e.g., Mthis compound) may exhibit faster hydrolysis rates due to reduced steric hindrance .
- Electron-Withdrawing vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
